Phthalylsulfathiazole
Overview
Description
Phthalylsulfathiazole, also known as sulfathalidine, is a sulfonamide antibacterial compound. It is primarily used to treat gastrointestinal infections. This compound is a broad-spectrum antimicrobial agent that can treat various types of infections, including dysentery, colitis, gastroenteritis, and infections related to intestinal surgery .
Mechanism of Action
Target of Action
Phthalylsulfathiazole, also known as sulfathalidine, is a broad-spectrum antimicrobial drug that belongs to the group of drugs called sulfonamides . The primary target of this compound is the enzyme dihydropteroate synthetase .
Mode of Action
The mechanism of action of this compound depends on competitive antagonism with para-aminobenzoic acid (PABA) and inhibition of dihydropteroate synthetase activity . This inhibition leads to impaired synthesis of dihydrofolic acid and, as a result, its active metabolite necessary for the synthesis of purine and pyrimidine .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of folic acid. By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine .
Pharmacokinetics
This compound is a derivative of sulfathiazole in which the phthalic acid substitution on the aniline nitrogen prevents it from being absorbed into the bloodstream from the gut . This characteristic makes this compound particularly effective for treating gastrointestinal infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By interfering with the synthesis of nucleic acids in bacteria, this compound prevents bacterial replication and growth .
Action Environment
The action of this compound is primarily in the gastrointestinal tract, where it is used to treat various types of infections including dysentery, colitis, and gastroenteritis . The drug’s efficacy and stability can be influenced by factors such as pH and the presence of other substances in the gut.
Biochemical Analysis
Biochemical Properties
Phthalylsulfathiazole plays a significant role in biochemical reactions. Its mechanism of action depends on competitive antagonism with para-aminobenzoic acid and inhibition of dihydropteroate synthetase activity . This leads to impaired synthesis of dihydrofolic acid and, as a result, its active metabolite necessary for the synthesis of purine and pyrimidine .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, a vital component for DNA, RNA, and protein production . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It competes with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the enzyme’s activity, leading to impaired synthesis of dihydrofolic acid and its active metabolite, which are necessary for the synthesis of purine and pyrimidine .
Metabolic Pathways
This compound is involved in the anileridine action pathway . It is a primary metabolite, which means it is metabolically or physiologically essential .
Transport and Distribution
It is known that this compound is a derivative of sulfathiazole in which the phthalic acid substitution on the aniline nitrogen prevents it from being absorbed into the bloodstream from the gut .
Subcellular Localization
Given its mechanism of action, it is likely to be found where the enzyme dihydropteroate synthetase is located, which is in the cytoplasm of bacterial cells .
Preparation Methods
Phthalylsulfathiazole can be synthesized through the reaction of sulfathiazole with phthalic anhydride. The reaction typically occurs in an alkaline aqueous solution. The resulting product is then purified through recrystallization . Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Phthalylsulfathiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phthalylsulfathiazole has several scientific research applications:
Biology: It is used to study the effects of sulfonamides on bacterial growth and metabolism.
Comparison with Similar Compounds
Phthalylsulfathiazole is similar to other sulfonamide compounds, such as sulfathiazole and sulfadiazine. it is unique in that the phthalic acid substitution on the aniline nitrogen prevents it from being absorbed into the bloodstream from the gut, making it particularly effective for treating intestinal infections . Other similar compounds include:
Sulfathiazole: Used for a variety of bacterial infections but can be absorbed into the bloodstream.
Sulfadiazine: Used for treating urinary tract infections and other systemic infections.
This compound’s unique property of remaining in the gut makes it especially useful for gastrointestinal applications.
Properties
IUPAC Name |
2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMSWVPMRUJMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63868-70-2 (mono-hydrochloride salt) | |
Record name | Phthalylsulfathiazole [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |
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DSSTOX Substance ID |
DTXSID8023470 | |
Record name | Phthalylsulfathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023470 | |
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Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-73-4 | |
Record name | Phthalylsulfathiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phthalylsulfathiazole [USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalylsulfathiazole | |
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URL | https://www.drugbank.ca/drugs/DB13248 | |
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Record name | phthalylsulfathiazole | |
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Record name | phthalylsulfathiazole | |
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Record name | Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]- | |
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Record name | Phthalylsulfathiazole | |
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Record name | Phthalylsulfathiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.480 | |
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Record name | PHTHALYLSULFATHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6875L5852V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phthalylsulfathiazole exert its antibacterial effect?
A1: this compound acts as a bacteriostatic agent, primarily targeting bacteria in the gastrointestinal tract. It functions as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [] Folic acid is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, this compound inhibits bacterial growth and proliferation. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C17H13N3O5S2, and its molecular weight is 403.43 g/mol. [, ]
Q3: What spectroscopic techniques have been employed to characterize this compound?
A3: Researchers have utilized various spectroscopic methods to analyze this compound, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule. Studies have used IR spectroscopy to identify characteristic absorption bands associated with specific bonds, such as N-H, C=O, and S=O, confirming the presence of these functional groups in this compound. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Researchers have employed UV-Vis spectroscopy to study the absorption characteristics of this compound and its metal complexes, providing valuable information about their electronic structures. []
Q4: Has the stability of this compound been investigated under various conditions?
A4: Yes, research indicates that the hydrolysis of this compound is influenced by pH and temperature. [] In acidic conditions, its hydrolysis resembles that of phthalamic acid. At elevated temperatures (60°C), the hydrolysis rate increases, with the reaction rate being proportional to hydroxide ion concentration in alkaline environments. [] These findings highlight the importance of considering pH and temperature during formulation and storage to maintain the stability and efficacy of the drug.
Q5: Does this compound exhibit any catalytic properties?
A5: Research suggests that this compound can act as a corrosion inhibitor for mild steel in acidic solutions. Studies have shown that it effectively reduces the corrosion rate of mild steel in 1N HCl solution. [] This inhibition is attributed to its adsorption onto the metal surface, forming a protective layer that hinders the corrosive attack by HCl. []
Q6: Have computational methods been used to study this compound?
A6: While the provided abstracts don't explicitly detail computational studies on this compound, computational chemistry could be valuable for exploring its properties. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide insights into its binding interactions with targets, conformational flexibility, and the relationship between its structure and biological activity.
Q7: How do structural modifications of this compound influence its activity?
A7: While the provided research doesn't extensively cover SAR studies specific to this compound, it does offer insights into the impact of structural modifications on the activity of related sulfonamides. For instance, the addition of a phthalyl group to sulfathiazole results in this compound, which exhibits lower systemic absorption compared to sulfathiazole due to its limited solubility and absorption in the gastrointestinal tract. [, ] This modification allows for localized action in the gut, making it suitable for treating intestinal infections.
Q8: What are some formulation strategies to enhance this compound's stability or bioavailability?
A8: Research highlights the susceptibility of this compound to hydrolysis, particularly in alkaline conditions. To enhance its stability, formulation strategies could involve:
- pH Adjustment: Formulating the drug in a slightly acidic environment could potentially minimize hydrolysis and improve stability. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: this compound is designed for minimal systemic absorption. Research demonstrates that after oral administration, a large portion of the drug remains in the gastrointestinal tract, limiting its concentration in the blood and other tissues. [, ] This localized action contributes to its efficacy against gut bacteria while minimizing systemic side effects. A small amount of the drug that is absorbed is rapidly excreted by the kidneys. []
Q10: How does the low systemic absorption of this compound impact its clinical use?
A10: The low systemic absorption of this compound makes it suitable for treating localized intestinal infections while minimizing the risk of systemic toxicity. [, ] This targeted action allows for effective treatment with minimal impact on other organ systems.
Q11: Are there animal models used to study the efficacy of this compound?
A11: While the provided abstracts don't specifically mention animal models for this compound efficacy, research does utilize animal models to investigate the effects of related sulfonamides. For instance, studies have examined the impact of succinylsulfathiazole on wound healing in dogs undergoing bowel surgery. [, ] These types of studies highlight the value of animal models in understanding the effects of sulfonamides on various physiological processes.
Q12: What are the known mechanisms of resistance to this compound?
A12: Although the provided research doesn't explicitly detail resistance mechanisms for this compound, it's important to note that bacterial resistance to sulfonamides, in general, is a concern. Common mechanisms of sulfonamide resistance include:
Q13: Are there specific drug delivery strategies for this compound?
A13: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its primary route of administration is oral.
Q14: What are some significant milestones in the research and development of this compound?
A14: Key historical points in the development and understanding of this compound and its related class of drugs include:
- Introduction of Sulfonamides: The discovery and introduction of sulfonamides in the 1930s marked a significant advancement in the fight against bacterial infections. [, ]
- Development of this compound: The synthesis of this compound, a poorly absorbed sulfonamide, addressed the need for an effective treatment for intestinal infections with minimal systemic side effects. []
- Recognition as an Intestinal Antiseptic: this compound gained recognition for its effectiveness in reducing bacterial load in the intestines, paving the way for its use in preparing patients for bowel surgery. [, ]
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